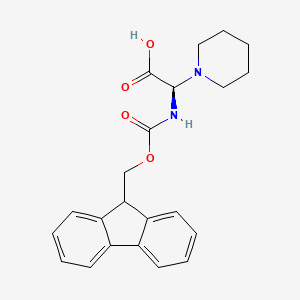
Fmoc-3-(1-piperidinyl)-D-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-3-(1-piperidinyl)-D-Ala-OH is a derivative of D-alanine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a piperidinyl group. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides, where the Fmoc group serves as a temporary protecting group for the amino terminus of the growing peptide chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-piperidinyl)-D-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction. This involves reacting the Fmoc-protected D-alanine with piperidine under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-3-(1-piperidinyl)-D-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection.
Coupling Reagents: Reagents such as HATU, HBTU, and DIC are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include:
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.
Aplicaciones Científicas De Investigación
Fmoc-3-(1-piperidinyl)-D-Ala-OH has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides for research purposes.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used to study protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Fmoc-3-(1-piperidinyl)-D-Ala-OH involves:
Fmoc Protection: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Piperidinyl Group: The piperidinyl group can participate in nucleophilic substitution reactions, facilitating the formation of peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Ala-OH: Lacks the piperidinyl group, making it less versatile in certain reactions.
Boc-3-(1-piperidinyl)-D-Ala-OH: Uses a different protecting group (Boc) which has different deprotection conditions.
Uniqueness
Fmoc-3-(1-piperidinyl)-D-Ala-OH is unique due to the presence of both the Fmoc protecting group and the piperidinyl group, which provide versatility in peptide synthesis and other chemical reactions.
Propiedades
Fórmula molecular |
C22H24N2O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C22H24N2O4/c25-21(26)20(24-12-6-1-7-13-24)23-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,1,6-7,12-14H2,(H,23,27)(H,25,26)/t20-/m1/s1 |
Clave InChI |
JTWRVOTWCIXEBZ-HXUWFJFHSA-N |
SMILES isomérico |
C1CCN(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid](/img/structure/B15250748.png)
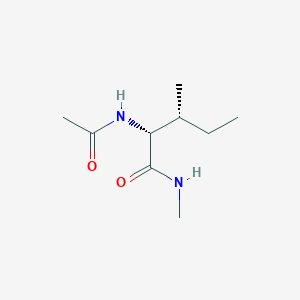

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

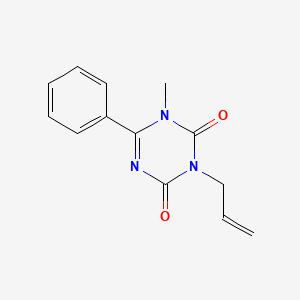
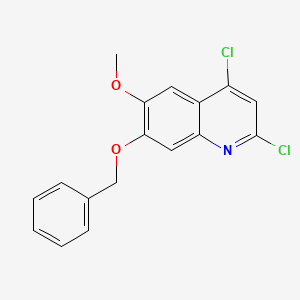
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
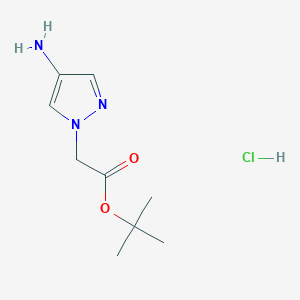
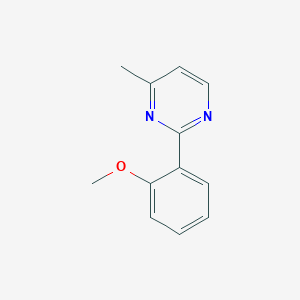

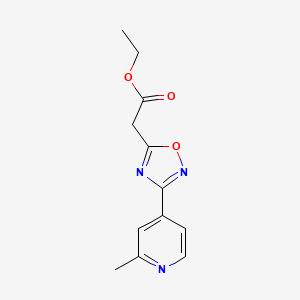
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
